molecular formula C11H7F3N6OS B2893953 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034619-91-3

4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2893953
CAS No.: 2034619-91-3
M. Wt: 328.27
InChI Key: KIBGDTJNNYCUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 2 and a 1,2,3-thiadiazole-5-carboxamide moiety at position 4.

Properties

IUPAC Name

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N6OS/c1-5-9(22-19-17-5)10(21)16-6-3-15-8-2-7(11(12,13)14)18-20(8)4-6/h2-4H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBGDTJNNYCUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole and pyrazolopyrimidine families, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}F3_3N5_5O1_1S
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a related study demonstrated that compounds bearing a thiadiazole moiety exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Specifically, the compound's structural analogs showed IC50_{50} values ranging from 0.28 µg/mL to 10.10 µg/mL against these cell lines .

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
4eMCF-70.28Induces apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at G2/M phase

The mechanism underlying the anticancer activity often involves the induction of apoptosis. For example, treatment with these compounds resulted in an increased Bax/Bcl-2 ratio and elevated caspase 9 levels in treated cells, indicating activation of apoptotic pathways .

Anti-inflammatory Activity

Compounds similar to This compound have also been reported to possess anti-inflammatory properties. A review indicated that pyrazolopyrimidine derivatives function as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . The anti-inflammatory activity was assessed through edema inhibition studies where certain derivatives demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their biological activities. In vitro assays revealed that modifications in the molecular structure significantly influenced the pharmacological profile:

  • Structural Modifications : The introduction of different substituents on the thiadiazole ring led to variations in anticancer potency.
  • Selectivity : Some derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Heterocyclic Carboxamide Derivatives
Compound Name Core Heterocycle Key Substituents Functional Groups Reference
4-Methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide Pyrazolo[1,5-a]pyrimidine CF₃ (position 2), methyl (position 4) 1,2,3-Thiadiazole-carboxamide N/A
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives Triazolo[1,5-a]pyrimidine Varied aryl groups (e.g., 3,4,5-trimethoxyphenyl) Carboxamide, amino
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, phenyl Triazole-thiol
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Pyrazole-quinazoline Quinazoline, substituted aldehydes Aldehyde hydrazone, carboxamide
2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine Thiadiazolo-pyrimidine Phenyl, varied R groups Carboxamide, oxo

Key Observations :

  • The target compound’s pyrazolo-pyrimidine core distinguishes it from triazolo-pyrimidine (e.g., compounds in ) and pyrrolo-thiazolo-pyrimidine systems ().
  • The 1,2,3-thiadiazole moiety is less common than 1,3,4-thiadiazole (e.g., ), which may alter electronic properties and binding interactions.

Key Observations :

  • Thiadiazolo-pyrimidine derivatives () employ simpler amine reactions, suggesting scalability but lower complexity compared to the target’s pyrazolo-pyrimidine core.

Physicochemical and Electronic Properties

  • Lipophilicity : The trifluoromethyl group in the target compound likely increases lipophilicity (logP) compared to methoxy-substituted analogs (e.g., ), enhancing membrane permeability.
  • Electronic Effects : The electron-withdrawing thiadiazole ring may reduce basicity compared to triazole-containing compounds (), affecting solubility and protein binding.
Table 3: Reported Bioactivities of Analogous Compounds
Compound Class Activity Key Findings Reference
Pyrazole-quinazoline hydrazones Antimicrobial 5d : 50 µg/mL inhibition of wheat scab; 5k : Superior to hymexazol
Triazolo[1,5-a]pyrimidine-6-carboxamides Not reported Structural focus on synthesis optimization
Thiadiazolo-pyrimidine derivatives Not reported Characterization via NMR/IR

Key Observations :

  • The trifluoromethyl group in the target compound may enhance bioactivity compared to non-halogenated analogs due to improved target affinity and stability.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing this compound?

  • Synthesis : Multi-step organic reactions are typically employed. For example, pyrazolo[1,5-a]pyrimidine intermediates are synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by coupling with 1,2,3-thiadiazole-5-carboxamide derivatives. Reaction conditions (e.g., reflux in DMF, use of K₂CO₃ as a base) are critical for optimizing yields .
  • Characterization : Confirm structural integrity using:

  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks .
  • Mass spectrometry (MS) for molecular weight validation .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis (C, H, N) to confirm purity (deviations <±0.4%) .

Q. What structural features influence its biological activity?

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
  • The pyrazolo[1,5-a]pyrimidine core enables π-π stacking with biological targets, while the 1,2,3-thiadiazole moiety may act as a hydrogen-bond acceptor .
  • Substitutions on the pyrimidine ring (e.g., methyl groups) modulate steric effects and target selectivity .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and purity?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene may enhance cyclization efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Replicate assays : Confirm activity in multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
  • Purity validation : Re-analyze compound batches via HPLC to ensure >95% purity, as impurities may skew dose-response curves .
  • Mechanistic studies : Use kinase profiling assays to identify off-target interactions that could explain variability .

Q. What strategies are effective in designing analogs with improved potency?

  • Bioisosteric replacement : Substitute the thiadiazole ring with triazolo[1,5-a]pyrimidine to enhance metabolic stability while retaining hydrogen-bonding capacity .
  • Fragment-based design : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrimidine C6 position to strengthen target binding .
  • SAR studies : Systematically modify substituents on the pyrazole ring and correlate changes with IC₅₀ values in enzymatic assays .

Q. What computational methods aid in predicting target interactions?

  • Molecular docking : Use AutoDock Vina to model binding poses with kinases (e.g., VEGF receptors), focusing on hydrophobic pockets accommodating the trifluoromethyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly hydrogen bonds between the carboxamide and catalytic lysine residues .
  • QSAR modeling : Train models on datasets of pyrazolo[1,5-a]pyrimidine derivatives to predict logP and pIC₅₀ values for novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.